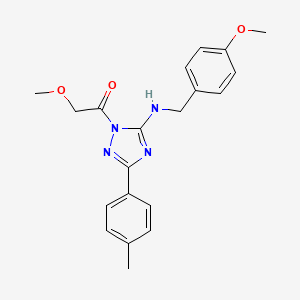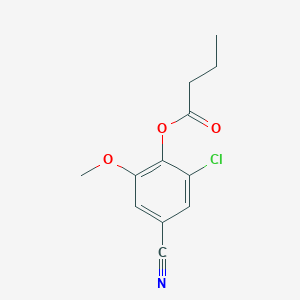![molecular formula C19H21N3O3S B4191294 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine
Übersicht
Beschreibung
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as PNP-PPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have anxiolytic and antidepressant effects, as well as the ability to modulate the activity of serotonin and dopamine receptors. In the cardiovascular system, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have antiproliferative effects on various cancer cell lines, making it a potential chemotherapeutic agent.
Wirkmechanismus
The exact mechanism of action of 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system, as well as the inhibition of certain enzymes and signaling pathways in cancer cells. 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to bind to serotonin and dopamine receptors, as well as to inhibit the activity of enzymes such as tyrosine kinase and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, vasodilatory effects in the cardiovascular system, and antiproliferative effects in cancer cells. 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has several advantages for use in lab experiments, including its ability to modulate various neurotransmitters and receptors, its antiproliferative effects on cancer cells, and its antioxidant and anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, including further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, there is a need for the development of new and improved synthesis methods for 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine, as well as the exploration of its potential as a drug candidate for various diseases and conditions. Overall, 1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutics.
Eigenschaften
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(10-15-26-18-4-2-1-3-5-18)21-13-11-20(12-14-21)16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANSPPMPTIRLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191214.png)
![6-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4191219.png)

![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191253.png)

![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)